molecular formula C11H18F6NO4P B12793328 Carbamic acid, (1-(butoxymethylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, ethyl ester CAS No. 133611-25-3

Carbamic acid, (1-(butoxymethylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, ethyl ester

Cat. No.: B12793328
CAS No.: 133611-25-3
M. Wt: 373.23 g/mol
InChI Key: NOJKENVRJDSSCH-UHFFFAOYSA-N
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Description

O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate is a complex organophosphorus compound with the molecular formula C11-H18-F6-N-O4-P and a molecular weight of 373.27 . This compound is known for its unique chemical structure, which includes a perfluorinated group, making it highly stable and resistant to degradation.

Chemical Reactions Analysis

O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate involves its interaction with specific molecular targets and pathways. The perfluorinated group in its structure contributes to its high stability and resistance to degradation, making it effective in various applications .

Biological Activity

Carbamic acid derivatives, particularly the compound (1-(butoxymethylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, ethyl ester , have garnered attention in pharmacology due to their diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is a carbamate derivative characterized by a complex molecular structure that includes phosphinyl and trifluoromethyl groups. Its unique structure contributes to its stability and reactivity, making it a candidate for various biological applications.

Carbamate compounds are known for their ability to interact with biological systems through several mechanisms:

  • Enzyme Inhibition : Carbamates can inhibit enzymes by forming stable complexes with active sites. This property is particularly relevant in the context of proteases and other enzymes involved in metabolic pathways .
  • Cell Membrane Permeability : The structural features of carbamates allow them to penetrate cell membranes effectively, facilitating their action within cellular environments .
  • Hydrolysis Pathways : The hydrolysis of carbamate esters leads to the release of biologically active amines or acids, which can further engage in biological activities .

Antitumor Activity

Research has indicated that carbamate derivatives can exhibit significant antitumor properties. For instance, modifications to the structure can enhance potency against various cancer cell lines. A study highlighted that substituting certain groups in carbamate structures increased their antitumor efficacy by up to 50 times compared to their parent compounds .

Toxicological Profile

The toxicological assessment of carbamic acid derivatives reveals several adverse effects at high doses:

  • Hematological Effects : Studies have shown that exposure to high doses (e.g., 3300 ppm) resulted in leukopenia and lymphopenia in animal models . This suggests potential implications for immune function.
  • Organ Toxicity : Significant organ damage was observed at elevated concentrations, including nephropathy and cardiomyopathy in rodent models . These findings necessitate careful consideration of dosage in therapeutic applications.

Reproductive and Developmental Toxicity

Research indicates that high doses of this compound can lead to reproductive toxicity. For example, embryonic losses were noted when pregnant mice were administered the compound at critical stages of gestation . Such effects underscore the importance of evaluating reproductive safety in drug development.

Case Studies and Research Findings

StudyFindings
NTP (1996)Observed dose-dependent leukopenia and organ toxicity at doses ≥1100 ppm in rats and mice.
Clinical TrialsPatients receiving oral doses (1–6 g/day) reported nausea, vomiting, and leukopenia; highlighting the need for monitoring during treatment .
Antitumor EfficacyModifications to carbamate structures led to increased potency against cancer cells; specific derivatives showed enhanced activity compared to parent compounds .

Properties

CAS No.

133611-25-3

Molecular Formula

C11H18F6NO4P

Molecular Weight

373.23 g/mol

IUPAC Name

ethyl N-[2-[butoxy(methyl)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate

InChI

InChI=1S/C11H18F6NO4P/c1-4-6-7-22-23(3,20)9(10(12,13)14,11(15,16)17)18-8(19)21-5-2/h4-7H2,1-3H3,(H,18,19)

InChI Key

NOJKENVRJDSSCH-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC

Origin of Product

United States

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